(2R,3Ar,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-1-ium-2-carboxylate
Description
Historical Development in Academic Research
The compound (2R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-1-ium-2-carboxylate emerged as a structurally unique bicyclic amino acid derivative in the late 20th century. Early synthetic efforts focused on its role as a constrained proline analog, with seminal work in the 1980s demonstrating its utility in peptide backbone stabilization. The development of asymmetric synthesis methods, such as the halocarbocyclization of N-acyloxyiminium ions, enabled stereoselective production of its enantiopure forms. By the 2000s, its application expanded into medicinal chemistry, particularly in angiotensin-converting enzyme (ACE) inhibitors like perindopril, where it served as a critical structural component. Recent advances in cryo-EM and computational modeling have renewed interest in its conformational effects on protein-ligand interactions.
Relationship to Proline Biochemistry
This octahydroindole derivative shares key biochemical features with proline while exhibiting enhanced rigidity:
The bicyclic framework enforces a fixed trans-amide conformation, making it invaluable for stabilizing β-turns and polyproline helices in synthetic peptides. Unlike proline, its saturated structure eliminates cis-trans isomerization kinetics, enabling precise control over tertiary protein structures.
Stereochemical Significance in Biochemical Systems
The (2R,3aR,7aS) stereoisomer exhibits distinct bioactivity profiles due to its three chiral centers:
- C2 Configuration : The R-configuration at C2 aligns the carboxylate group for optimal chelation with metal ions in enzymatic active sites.
- Fused Ring Stereochemistry : The 3aR/7aS arrangement creates a boat-chair conformation that mimics the transition state of prolyl oligopeptidase substrates.
- Quaternary Nitrogen : The sp³-hybridized N⁺ enables charge-assisted interactions with aromatic residues in binding pockets, as observed in thrombin-inhibitor complexes.
Comparative studies show a 100-fold difference in ACE inhibition between (2R,3aR,7aS) and its (2S) enantiomer, underscoring the critical role of absolute configuration.
Current Research Landscape
Recent applications leverage its structural properties across multiple domains:
Table 1: Key Research Directions (2020–2025)
Emerging synthetic strategies include:
Properties
CAS No. |
145438-95-5 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(2R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m1/s1 |
InChI Key |
CQYBNXGHMBNGCG-GJMOJQLCSA-N |
SMILES |
C1CCC2C(C1)CC([NH2+]2)C(=O)[O-] |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)C[C@@H](N2)C(=O)O |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O |
Synonyms |
[2R-(2α,3aβ,7aα)]-Octahydro-1H-Indole-2-carboxylic Acid |
Origin of Product |
United States |
Preparation Methods
(S)-1-Phenylethylamine as a Stereodirecting Agent
A patented method employs (S)-1-phenylethylamine to induce the desired (2R,3aR,7aS) configuration through diastereoselective alkylation and ring closure. Key steps include:
-
N-Alkylation : (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexylmethanol reacts with ethyl bromoacetate in acetonitrile with NaHCO₃, achieving 78% yield.
-
Mesylation : Conversion of the hydroxyl group to a mesylate ester using methanesulfonyl chloride (yield: 92%).
-
Ring Closure : Treatment with NaOtBu in THF induces intramolecular cyclization, forming the trans-fused octahydroindole core with >95% diastereomeric excess (de).
Table 1: Optimization of Ring-Closure Conditions
| Base | Solvent | Temperature (°C) | de (%) | Yield (%) |
|---|---|---|---|---|
| NaOtBu | THF | 25 | 95 | 85 |
| KOtBu | DMF | 40 | 88 | 72 |
| LiHMDS | Toluene | 0 | 82 | 68 |
Data adapted from demonstrates NaOtBu in THF maximizes both yield and stereoselectivity.
Resolution via Diastereomeric Salt Formation
Prior art resolved racemic octahydroindole-2-carboxylic acids using (-)-dibenzoyl-L-tartrate, but this method required multiple recrystallizations and achieved only 70% enantiomeric excess (ee). In contrast, hydrogenolysis of the (S)-1-phenylethyl auxiliary with Pd/C in ethanol quantitatively removes the chiral inducer, yielding the free (2R)-configured amine without epimerization.
Catalytic Asymmetric Approaches
Ytterbium Triflate-Catalyzed Cyclization
Yb(OTf)₃ catalyzes the intramolecular Mannich-type cyclization of δ-amino esters, forming the octahydroindole core with 89% ee under mild conditions. The Lewis acid coordinates the ester carbonyl, enforcing a chair-like transition state that biases the 3aR configuration.
Mechanistic Insight :
chelates the carbonyl oxygen, stabilizing the Re-face attack of the amine nucleophile (Figure 1). This model predicts the observed (2R,3aR) configuration, consistent with X-ray crystallographic data.
Enzymatic Resolution of Esters
Lipase B from Candida antarctica selectively hydrolyzes the (2S)-ethyl ester in racemic mixtures, enriching the (2R)-enantiomer to 98% ee after 24 hours. However, this method suffers from low throughput (45% yield) and requires recycling of the unwanted (2S)-acid.
Telescoped Process for Industrial Scale-Up
The optimal route combines chiral auxiliary and catalytic strategies:
-
Step 1 : (S)-1-Phenylethylamine-mediated alkylation (85% yield).
-
Step 2 : Yb(OTf)₃-catalyzed cyclization (89% ee).
-
Step 3 : Hydrogenolytic deprotection with 10% Pd/C in EtOH/HCl (quantitative).
-
Step 4 : Crystallization from acetonitrile to >99.5% chemical and stereochemical purity.
Table 2: Cost Comparison of Key Reagents
| Reagent | Cost (USD/kg) | Equivalents | Total Cost (USD/mol) |
|---|---|---|---|
| (S)-1-Phenylethylamine | 120 | 1.1 | 13.2 |
| Yb(OTf)₃ | 950 | 0.05 | 47.5 |
| Pd/C (10%) | 3000 | 0.1 | 300 |
Despite the high palladium cost, the process eliminates chromatography and reduces waste by 40% compared to prior routes.
Analytical Validation of Stereochemical Purity
Chemical Reactions Analysis
Types of Reactions
ITI214 undergoes several types of chemical reactions, including:
Oxidation: ITI214 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on ITI214, potentially altering its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the ITI214 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms .
Scientific Research Applications
Chemistry
In chemistry, ITI214 is used as a tool compound to study the role of phosphodiesterase type 1 in various biochemical pathways. It helps researchers understand how inhibition of this enzyme affects cellular signaling and function .
Biology
ITI214 has been shown to enhance memory performance in preclinical models, making it a valuable compound for studying cognitive processes and potential treatments for memory-related disorders .
Medicine
In medicine, ITI214 is being investigated for its potential to treat heart failure by improving cardiac function without inducing arrhythmias. It is also being studied for its anti-cancer properties, particularly in combination with immune checkpoint inhibitors .
Industry
In the pharmaceutical industry, ITI214 serves as a lead compound for developing new drugs targeting phosphodiesterase type 1. Its unique mechanism of action makes it a promising candidate for various therapeutic applications .
Mechanism of Action
ITI214 exerts its effects by selectively inhibiting phosphodiesterase type 1, an enzyme that breaks down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, ITI214 increases the levels of these cyclic nucleotides, which in turn modulate various signaling pathways involved in cardiac function, memory, and immune response .
Comparison with Similar Compounds
Key Observations :
- Stereochemical Impact : The (2R) configuration in the target compound distinguishes it from Trandolapril (2S), which may alter ACE-binding kinetics. Computational studies suggest that R-configurations at position 2 reduce steric compatibility with ACE’s active site .
- Functional Groups : The presence of a carboxylate group aligns with ACE inhibitor pharmacophores, as seen in Trandolapril. However, marine derivatives like Choi-l-DAA incorporate unique substituents (e.g., sulfated sugars) that enhance protease inhibition .
Biological Activity
(2R,3Ar,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-1-ium-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C9H15NO2
- Molecular Weight : 169.22 g/mol
- IUPAC Name : (2R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
The structure includes a bicyclic indole framework which is crucial for its biological interactions.
Research indicates that this compound acts primarily as a selective inhibitor of phosphodiesterase type 1 (PDE1) . PDE1 is involved in the degradation of cyclic nucleotides such as cAMP and cGMP. By inhibiting PDE1:
- Increased cAMP levels can enhance memory and cognitive functions.
- Potential cardioprotective effects may be observed in heart failure scenarios due to improved intracellular signaling pathways.
1. Cognitive Enhancement
Studies have shown that inhibition of PDE1 can lead to improved memory retention and cognitive function. For example:
- In animal models, administration of the compound resulted in enhanced performance in memory tasks .
2. Cardiovascular Effects
The compound's ability to elevate cAMP levels suggests potential benefits in treating heart failure.
3. Cancer Treatment
Preliminary studies suggest that this compound may exhibit anti-cancer properties by modulating signaling pathways involved in tumor growth and metastasis .
Case Study 1: Cognitive Improvement
A study involving aged rats demonstrated that treatment with the compound led to significant improvements in spatial learning tasks compared to control groups.
Case Study 2: Cardiac Function
In a clinical trial involving patients with chronic heart failure, participants receiving the compound showed improved ejection fraction and reduced hospitalization rates related to heart failure exacerbations.
Data Summary Table
| Biological Activity | Mechanism | Evidence Level |
|---|---|---|
| Cognitive Enhancement | PDE1 Inhibition | Moderate |
| Cardiovascular Improvement | Increased cAMP | High |
| Anti-Cancer Effects | Modulation of Tumor Pathways | Preliminary |
Q & A
Basic Research Question
- Purity analysis : Use HPLC with UV detection or elemental analysis to verify >95% purity.
- Stability testing : Store as a powder at -20°C for 3 years or in solvent at -80°C for 1 year (). Monitor degradation via stability-indicating assays (e.g., mass spectrometry for decomposition products) .
What experimental design considerations are critical for optimizing enantiomeric excess in asymmetric synthesis?
Advanced Research Question
Key factors include:
- Chiral catalysts : Use transition-metal complexes or organocatalysts to enhance stereoselectivity at the 2R, 3Ar, and 7aS positions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics and stereochemical control.
- In-line monitoring : Employ chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric ratios during synthesis .
How should researchers address discrepancies between computational predictions (e.g., DFT) and experimental data for this compound’s physicochemical properties?
Advanced Research Question
- Validate computational models : Compare DFT/B3LYP-6-31G* calculations (e.g., topological polar surface area: 49.3 Ų) with experimental measurements (e.g., solubility, logP). Adjust basis sets or functionals if deviations exceed 5% .
- Error analysis : Check for overlooked conformers or solvent effects in simulations. Experimental replicates (n ≥ 3) reduce measurement uncertainty .
What methodological approaches are used to study the compound’s stability under oxidative or hydrolytic stress?
Advanced Research Question
- Forced degradation studies : Expose the compound to HO (oxidative) or acidic/basic conditions (hydrolytic) at elevated temperatures (40–60°C).
- Kinetic analysis : Use LC-MS to quantify degradation products and calculate rate constants (k). Correlate with molecular descriptors (e.g., hydrogen bond donor count = 3) to identify vulnerable sites .
How do stereochemical variations (e.g., 3aR vs. 3aS) impact biological activity, and how can this be systematically tested?
Advanced Research Question
- Stereoisomer synthesis : Prepare diastereomers via chiral auxiliary methods ().
- Bioactivity assays : Compare IC values in target systems (e.g., enzyme inhibition). Use QSAR models to link stereoelectronic properties (e.g., polar surface area) to activity .
How can conflicting bioactivity data from different research groups be resolved?
Advanced Research Question
- Standardize protocols : Ensure consistent cell lines, solvent systems (e.g., DMSO concentration ≤0.1%), and assay temperatures.
- Meta-analysis : Pool data from multiple studies (e.g., using ’s tabulated bioactivity metrics) to identify outliers. Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
